An In-depth Technical Guide to 3-(4-Phenoxyphenoxy)pyrrolidine Hydrochloride: A Versatile Building Block for Drug Discovery
An In-depth Technical Guide to 3-(4-Phenoxyphenoxy)pyrrolidine Hydrochloride: A Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride (CAS 942304-30-5) is a heterocyclic organic compound that has garnered interest within the medicinal chemistry and drug discovery sectors. Its unique structural architecture, combining a pyrrolidine ring with a phenoxyphenyl ether moiety, presents a versatile scaffold for the development of novel therapeutic agents. The pyrrolidine ring, a common motif in many biologically active compounds and FDA-approved drugs, often imparts favorable pharmacokinetic properties such as enhanced aqueous solubility. The phenoxyphenyl ether group is also a privileged structure in medicinal chemistry, known to interact with various biological targets and contribute to the overall pharmacological profile of a molecule.
This technical guide provides a comprehensive overview of the core properties of 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride, including its physicochemical characteristics, a detailed potential synthetic route, and its significance as a building block in the design of innovative therapeutics, particularly in the realm of neuroscience.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride.
| Property | Value | Source |
| CAS Number | 942304-30-5 | [1] |
| Molecular Formula | C₁₆H₁₈ClNO₂ | [1] |
| Molecular Weight | 291.77 g/mol | [1] |
| Canonical SMILES | C1NCOC1=CC=C(C=C1)OC1=CC=CC=C1.Cl | [1] |
| Physical Form | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General Practice |
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride.
Step 1: Mitsunobu Reaction for Ether Synthesis
The Mitsunobu reaction is a cornerstone of modern organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with a characteristic inversion of stereochemistry. This makes it an ideal choice for coupling (R)-N-Boc-3-hydroxypyrrolidine with 4-phenoxyphenol.
Experimental Protocol (Analogous Procedure):
-
Reaction Setup: To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), 4-phenoxyphenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the cooled solution. The reaction mixture may develop a characteristic color change.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired product, (R)-N-Boc-3-(4-phenoxyphenoxy)pyrrolidine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of triphenylphosphine with atmospheric oxygen.
-
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can lead to the formation of unwanted byproducts.
-
Stepwise Addition at Low Temperature: The slow, dropwise addition of DIAD at 0 °C helps to control the exothermic nature of the reaction and minimize side reactions.
-
Chromatographic Purification: Purification by column chromatography is necessary to remove the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.
Step 2: Boc Deprotection and Hydrochloride Salt Formation
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.
Experimental Protocol (Standard Procedure):
-
Deprotection: Dissolve the purified (R)-N-Boc-3-(4-phenoxyphenoxy)pyrrolidine (1.0 eq.) in a solution of 4M hydrochloric acid (HCl) in dioxane.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The deprotection is typically rapid and can be monitored by TLC or LC-MS. The product will precipitate out of the solution as the hydrochloride salt.
-
Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether or dioxane, and dry under vacuum to yield the final product, 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride, as a solid.
Self-Validating System: The formation of a precipitate is a strong indicator of successful deprotection and salt formation. The purity of the final product can be readily assessed by its melting point and confirmed by analytical techniques such as NMR and mass spectrometry.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, the protons of the pyrrolidine ring, and the N-H protons. The aromatic region (typically δ 6.8-7.4 ppm) will likely exhibit complex splitting patterns. The protons on the pyrrolidine ring will appear in the aliphatic region (typically δ 2.0-4.0 ppm). The proton attached to the carbon bearing the ether linkage is expected to be a multiplet in the downfield region of the aliphatic signals.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to all 16 carbon atoms in the molecule. The aromatic carbons will resonate in the δ 115-160 ppm range, while the aliphatic carbons of the pyrrolidine ring will appear in the upfield region (typically δ 25-70 ppm).
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule:
-
N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the secondary amine hydrochloride.
-
C-H stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O-C stretch (ether): Strong absorptions in the 1200-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 270.14, corresponding to the protonated form of 3-(4-phenoxyphenoxy)pyrrolidine.
Applications in Drug Discovery
The structural features of 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride make it an attractive starting point for the synthesis of compound libraries targeting a variety of biological systems, particularly within the central nervous system (CNS).
Scaffold for CNS-Active Agents
The pyrrolidine ring is a key component of many neurotransmitters and neuromodulators. Its incorporation into drug candidates can influence their interaction with receptors and transporters in the brain. The phenoxyphenyl ether moiety is also found in a number of CNS-active compounds, where it can engage in hydrophobic and π-stacking interactions with protein targets.
A notable example is the development of a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues as potent and balanced norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors. These compounds have shown potential for the treatment of pain and depression.
Caption: Interaction of a pyrrolidine-based drug candidate with a CNS target.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar amine hydrochlorides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is a valuable building block for medicinal chemists and drug discovery scientists. Its combination of a pyrrolidine scaffold and a phenoxyphenyl ether moiety offers a promising starting point for the design of novel therapeutics, particularly for CNS disorders. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a comprehensive overview of its known properties and a robust, analogous synthetic strategy, empowering researchers to effectively utilize this compound in their discovery efforts.
References
-
Aaron Chemistry GmbH. (R)-3-(4-PHENOXYPHENOXY)PYRROLIDINE HCL. [Link]
-
National Center for Biotechnology Information. "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships." PubChem. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. Boc Deprotection. [Link]
-
Aaron Chemistry GmbH. (R)-3-(4-PHENOXYPHENOXY)PYRROLIDINE HCL. [Link]
